

solubility of Propanenitrile, 3-mercapto- in organic solvents

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Compound of Interest

Compound Name: Propanenitrile, 3-mercapto-

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An In-depth Technical Guide to the Solubility of **Propanenitrile, 3-mercapto-** in Organic Solvents

Abstract

Propanenitrile, 3-mercapto- (also known as 3-mercaptopropionitrile or β -mercaptopropionitrile) is a bifunctional molecule of significant interest in organic synthesis, pharmaceutical development, and materials science.[1][2] Its utility as a building block for complex molecules, an enzyme inhibitor, and a surface-modifying agent is largely dependent on its behavior in solution.[1] This technical guide provides a comprehensive analysis of the solubility of 3-mercaptopropanenitrile in organic solvents. We delve into the physicochemical properties governing its solubility, provide a qualitative summary across various solvent classes, and present a detailed protocol for the empirical determination of its solubility profile. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile compound in their work.

Introduction: The Significance of Solubility for 3-Mercaptopropanenitrile

Propanenitrile, 3-mercapto- (CAS 1001-58-7) is an organosulfur compound featuring both a thiol (-SH) and a nitrile (-C \equiv N) functional group.[2][3] This unique structure imparts dual reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] In medicinal chemistry, the thiol group's ability to interact with biomolecules

and form stable complexes with metal ions makes it a candidate for the design of enzyme inhibitors and novel therapeutic agents.^[1]

Understanding the solubility of this compound is paramount for its practical application. Proper solvent selection is critical for:

- **Reaction Kinetics:** Ensuring reactants are in the same phase for optimal reaction rates and yields.
- **Purification Processes:** Selecting appropriate solvents for techniques like crystallization, extraction, and chromatography.
- **Formulation Development:** Creating stable solutions for drug delivery systems or coating applications.
- **Analytical Characterization:** Preparing homogenous samples for techniques like NMR or HPLC.

This guide provides the foundational knowledge to make informed decisions regarding solvent selection for 3-mercaptopropanenitrile.

Physicochemical Properties Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.^{[4][5]} The molecular structure of 3-mercaptopropanenitrile is key to understanding its behavior.

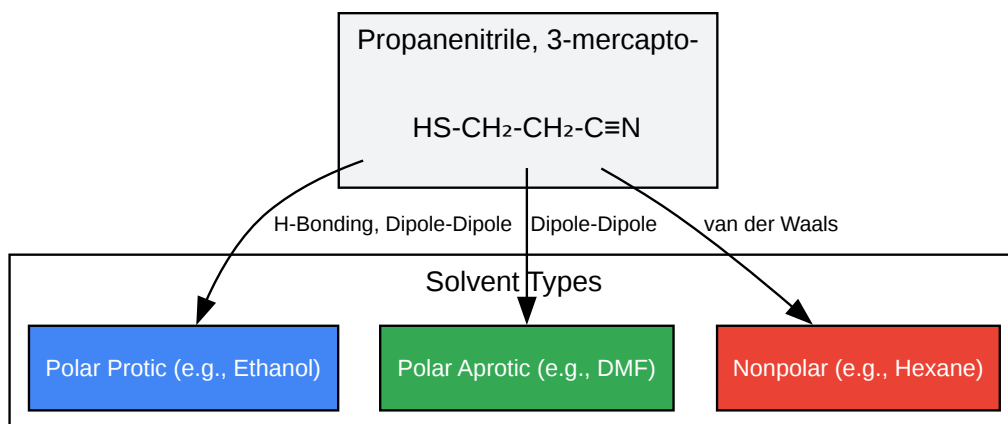
Property	Value / Description	Source
Molecular Formula	C ₃ H ₅ NS	[6]
Molecular Weight	87.14 g/mol	[6]
Appearance	Colorless to pale yellow liquid	[2][3]
Key Functional Groups	Thiol (-SH), Nitrile (-C≡N)	[3]
Hydrogen Bond Donor Count	1 (from the thiol group)	[6]
Hydrogen Bond Acceptor Count	2 (from the nitrile nitrogen and the sulfur atom)	[6][7]
Predicted pKa	9.07 ± 0.10	[7]

The molecule possesses both polar and nonpolar characteristics. The nitrile group is highly polar, and the thiol group is moderately polar, capable of acting as a weak hydrogen bond donor. These groups are attached to a flexible three-carbon aliphatic chain, which contributes nonpolar character. This amphiphilic nature suggests a broad solubility range.

Molecular Interactions at Play

The interplay of forces between 3-mercaptopropanenitrile and solvent molecules dictates solubility.

Fig. 1: Intermolecular Forces in Solution



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Caption: Dominant intermolecular forces between 3-mercaptopropanenitrile and solvent classes.

Solubility Profile in Common Organic Solvents

While extensive quantitative data is not readily available in consolidated literature, a qualitative assessment can be made based on chemical principles and available information. The compound is generally described as soluble in most organic solvents and partially soluble in water.[8]

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Ethanol, Methanol, Isopropanol	Partial to High	<p>The thiol group can donate a hydrogen bond, and the nitrile and sulfur can accept hydrogen bonds.</p> <p>Solubility in water is limited by the nonpolar hydrocarbon backbone. Solubility is high in alcohols where the alkyl chain can interact favorably.</p>
Polar Aprotic	Acetone, Dimethylformamide (DMF), Acetonitrile, Dimethyl sulfoxide (DMSO)	High	<p>Strong dipole-dipole interactions between the solvent and the highly polar nitrile group are the primary driving force for dissolution.</p>
Nonpolar	Hexane, Toluene, Diethyl Ether	Moderate to Low	<p>The nonpolar hydrocarbon backbone allows for some interaction via London dispersion forces. However, the high polarity of the nitrile group limits solubility in strongly nonpolar solvents like hexane. Diethyl ether may show moderate solubility due to its ability to accept hydrogen bonds.</p>

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 3-mercaptopropanenitrile.

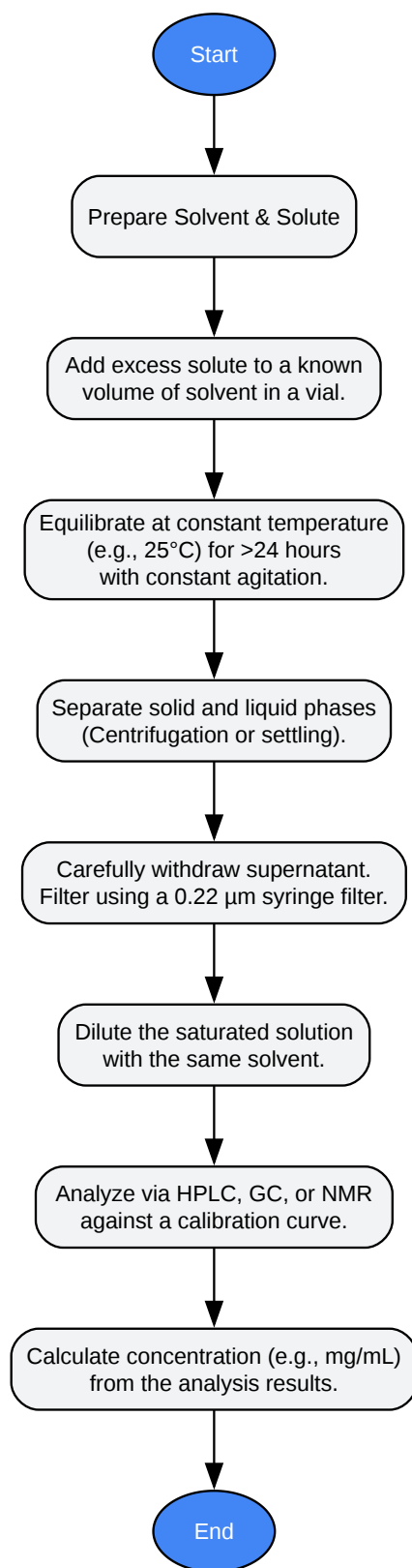
Safety Precautions

Hazard Warning: **Propanenitrile, 3-mercapto-** is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.^{[6][7]} It is also malodorous. All work must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, must be worn.^[9]

Materials and Equipment

- **Propanenitrile, 3-mercapto-** (>95% purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Vials with screw caps (e.g., 4 mL)
- Micropipettes
- Vortex mixer
- Thermostatic shaker or water bath
- Centrifuge
- Syringes and syringe filters (0.22 μm)
- Analytical instrument (e.g., HPLC-UV, GC-MS, or NMR)

Workflow for Solubility Measurement



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Caption: Experimental workflow for determining thermodynamic solubility.

Step-by-Step Methodology

- **Preparation:** Accurately weigh a known amount of 3-mercaptopropanenitrile.
- **Mixing:** In a vial, add an excess amount of the solute to a precisely measured volume (e.g., 1 mL) of the chosen solvent. The goal is to create a suspension where undissolved solid is clearly visible.[\[10\]](#)
- **Equilibration:** Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is saturated.
- **Phase Separation:** After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. Alternatively, allow the vials to stand undisturbed until the solid has fully settled.
- **Sampling:** Carefully withdraw a known volume of the clear supernatant using a micropipette. Immediately filter the sample through a 0.22 μm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.
- **Dilution & Analysis:** Accurately dilute the filtered, saturated solution with the pure solvent to a concentration that falls within the linear range of your analytical method. Analyze this diluted sample using a pre-calibrated instrument (e.g., HPLC) to determine its concentration.
- **Calculation:** Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Conclusion

Propanenitrile, 3-mercapto- is a molecule with a versatile solubility profile owing to its bifunctional, amphiphilic nature. It exhibits high solubility in polar aprotic and alcoholic solvents, with more limited solubility in water and nonpolar hydrocarbons. This behavior is a direct consequence of the interplay between its polar nitrile and thiol groups and its nonpolar aliphatic backbone. For applications requiring precise concentration data, the experimental protocol provided in this guide offers a robust method for quantitative determination. A thorough

understanding of these solubility characteristics is essential for the effective and efficient application of this important chemical in research and development.

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